molecular formula C9H3BrF3NO2 B1414106 3-Bromo-4-cyano-2-(trifluoromethyl)benzoic acid CAS No. 1805417-35-9

3-Bromo-4-cyano-2-(trifluoromethyl)benzoic acid

Cat. No.: B1414106
CAS No.: 1805417-35-9
M. Wt: 294.02 g/mol
InChI Key: BLWUVJGJLAVFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-cyano-2-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of bromine, cyano, and trifluoromethyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-cyano-2-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-cyano-2-(trifluoromethyl)benzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent such as dichloromethane or acetonitrile. The reaction temperature and time are carefully monitored to ensure the selective bromination at the desired position on the aromatic ring .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyano-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

Major Products

Scientific Research Applications

3-Bromo-4-cyano-2-(trifluoromethyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyano-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The cyano group can interact with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The bromine atom may participate in halogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-cyano-2-(trifluoromethyl)benzoic acid
  • 3-Bromo-4-cyano-2-(difluoromethyl)benzoic acid
  • 3-Bromo-4-cyano-2-(trifluoromethyl)benzaldehyde

Uniqueness

3-Bromo-4-cyano-2-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group significantly enhances its stability and lipophilicity compared to similar compounds, making it a valuable candidate for various applications .

Properties

IUPAC Name

3-bromo-4-cyano-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF3NO2/c10-7-4(3-14)1-2-5(8(15)16)6(7)9(11,12)13/h1-2H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWUVJGJLAVFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Br)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-cyano-2-(trifluoromethyl)benzoic acid
Reactant of Route 2
3-Bromo-4-cyano-2-(trifluoromethyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-cyano-2-(trifluoromethyl)benzoic acid
Reactant of Route 4
3-Bromo-4-cyano-2-(trifluoromethyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-cyano-2-(trifluoromethyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-cyano-2-(trifluoromethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.